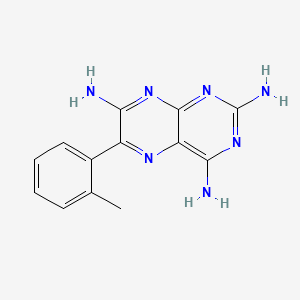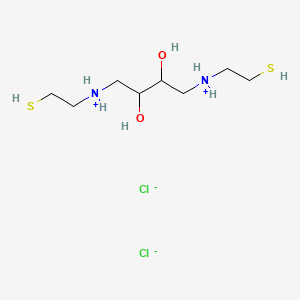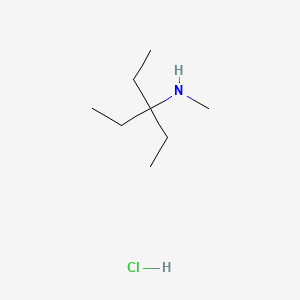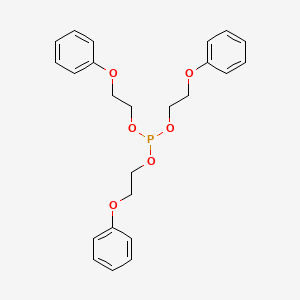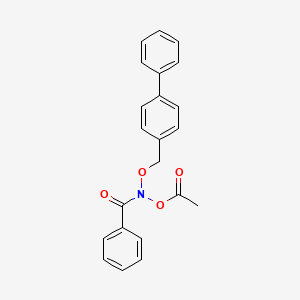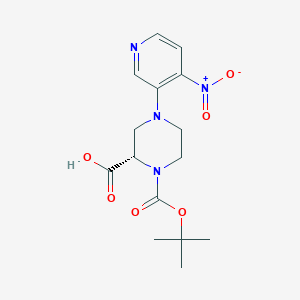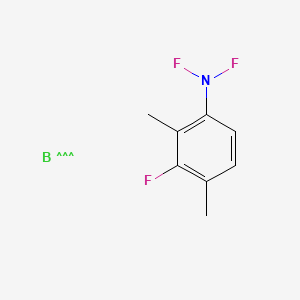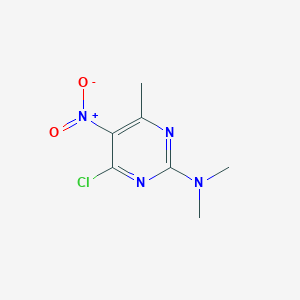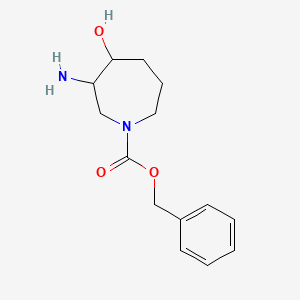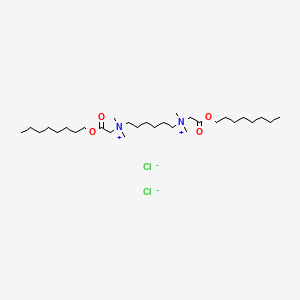
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester is a quaternary ammonium compound known for its surfactant properties. This compound is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves the reaction of hexamethylene diamine with chloroacetic acid, followed by esterification with octanol. The reaction conditions typically include a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves disrupting the microbial cell membrane. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester can be compared with other quaternary ammonium compounds such as:
Didecyl dimethyl ammonium chloride: Known for its strong antimicrobial properties and used in disinfectants.
Alkyl dimethyl benzyl ammonium chloride: Commonly used in household cleaners and disinfectants.
Dimethylamine hydrochloride: Used in organic synthesis and as a catalyst in various chemical reactions. The uniqueness of this compound lies in its specific ester groups, which provide distinct solubility and reactivity characteristics compared to other quaternary ammonium compounds.
Properties
CAS No. |
30100-40-4 |
|---|---|
Molecular Formula |
C30H62Cl2N2O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
6-[dimethyl-(2-octoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-octoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-17-21-25-35-29(33)27-31(3,4)23-19-15-16-20-24-32(5,6)28-30(34)36-26-22-18-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NCCXDNVUJSSRKM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)

